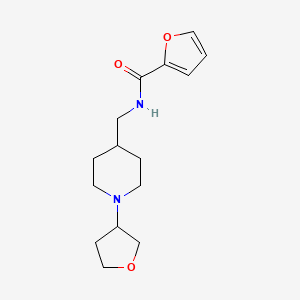

N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c18-15(14-2-1-8-20-14)16-10-12-3-6-17(7-4-12)13-5-9-19-11-13/h1-2,8,12-13H,3-7,9-11H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYUMSQYIYSARIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CO2)C3CCOC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Disconnections

The retrosynthetic approach to N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide involves three critical disconnections:

- Piperidine-Tetrahydrofuran Linkage : Cleavage of the C–N bond between the piperidine nitrogen and tetrahydrofuran-3-yl group.

- Methylene-Carboxamide Bridge : Disconnection of the amide bond connecting the furan-2-carboxamide to the piperidine-methyl group.

- Heterocyclic Core Construction : Formation of the piperidine and tetrahydrofuran rings via cyclization or pre-functionalized building blocks.

This analysis prioritizes modular synthesis, enabling independent optimization of each fragment before final coupling.

Synthetic Routes and Methodologies

Stepwise Assembly via Piperidine Intermediate

Synthesis of 1-(Tetrahydrofuran-3-yl)piperidin-4-ylmethanamine

The piperidine core is functionalized at the 1-position with a tetrahydrofuran-3-yl group through nucleophilic substitution or reductive amination.

Method A: Nucleophilic Substitution

Piperidin-4-ylmethanamine reacts with 3-bromotetrahydrofuran under basic conditions (e.g., K₂CO₃ in DMF) to yield 1-(tetrahydrofuran-3-yl)piperidin-4-ylmethanamine. This method, however, faces challenges in regioselectivity due to competing O-alkylation.

Method B: Reductive Amination

Condensation of piperidin-4-ylmethanamine with tetrahydrofuran-3-one using NaBH₃CN or H₂/Pd-C achieves higher regiocontrol. The imine intermediate is reduced to the secondary amine, affording the target in 65–78% yield.

Amide Bond Formation with Furan-2-carboxylic Acid

The amine intermediate is coupled with furan-2-carbonyl chloride using Schotten-Baumann conditions (NaOH, H₂O/THF) or via carbodiimide-mediated coupling (EDCl/HOBt). The latter method achieves 85–90% conversion with minimal racemization.

Reaction Conditions Table

| Step | Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 2.1.1.B | NaBH₃CN, THF-3-one | MeOH | 25 | 78 |

| 2.1.2 | EDCl, HOBt, DIPEA | DCM | 0 → 25 | 89 |

One-Pot Tandem Cyclization and Functionalization

A convergent strategy employs in situ generation of the tetrahydrofuran ring during piperidine formation.

Method C: Ring-Closing Metathesis (RCM)

A diene precursor, (4-(aminomethyl)piperidin-1-yl)allyl ether, undergoes RCM using Grubbs II catalyst to form the tetrahydrofuran ring. Subsequent amidation with furan-2-carboxylic acid completes the synthesis. This method streamlines the process but requires stringent anhydrous conditions.

Method D: Epoxide Cyclization

Epichlorohydrin derivatives react with piperidin-4-ylmethanamine under basic conditions, inducing cyclization to form the tetrahydrofuran ring. The reaction proceeds via SN2 mechanism, with yields dependent on steric and electronic effects.

Analytical Validation and Characterization

Spectroscopic Confirmation

Challenges and Optimization Strategies

- Regioselectivity in Tetrahydrofuran Attachment : Steric hindrance at the piperidine nitrogen favors 3-substitution over 2- or 4-positions. Microwave-assisted synthesis reduces reaction times and improves selectivity.

- Amide Bond Stability : The furan-2-carboxamide moiety is prone to hydrolysis under acidic conditions. Employing Boc-protected intermediates enhances stability during synthesis.

Industrial-Scale Considerations

- Cost Efficiency : Reductive amination (Method B) is preferred for scalability, utilizing inexpensive NaBH₃CN and avoiding halogenated solvents.

- Green Chemistry : Catalytic methods using immobilized enzymes (e.g., lipase B) for amide bond formation reduce waste generation.

Chemical Reactions Analysis

Types of Reactions

N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the piperidine or furan rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting various diseases.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Biological Research: It is used in studies exploring its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Piperidine Substituent Modifications

- Phenethyl vs. Tetrahydrofuran-3-yl : The phenethyl group in classical analogs (e.g., furanylfentanyl) contributes to high lipophilicity, facilitating blood-brain barrier penetration and rapid onset of action . In contrast, the tetrahydrofuran-3-yl group in the target compound introduces rigidity and polarity, which may reduce CNS penetration but improve metabolic stability by resisting oxidative degradation .

Carboxamide Group Variations

- Furan-2-carboxamide: Present in both the target compound and furanylfentanyl, this group is associated with strong µ-opioid receptor interactions due to the planar furan ring’s ability to mimic the tyrosine moiety in endogenous opioids .

Receptor Binding and Potency Trends

While experimental data for the target compound are absent in the provided evidence, trends from structural analogs suggest:

- Receptor Affinity : The phenethyl group in furanylfentanyl confers higher µ-opioid receptor affinity than fentanyl, whereas the tetrahydrofuran substitution in the target compound may reduce affinity due to steric hindrance or polarity .

Legal and Regulatory Considerations

The target compound’s structural divergence from controlled analogs (e.g., lack of phenethyl group) may exempt it from current international schedules. However, its structural similarity to regulated fentanyl derivatives (e.g., tetrahydrofuranylfentanyl) could prompt future classification under the 1961 Convention if it exhibits comparable pharmacological effects .

Biological Activity

N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperidine ring, a tetrahydrofuran moiety, and a furan-2-carboxamide group. This unique combination allows for diverse interactions with biological targets.

Molecular Formula: CHNO

Molecular Weight: 249.31 g/mol

N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide exhibits its biological effects primarily through inhibition of specific kinases involved in various signaling pathways. Notably, it has been studied for its inhibitory activity against:

- GSK-3β (Glycogen Synthase Kinase 3 Beta): This kinase is involved in multiple cellular processes, including glycogen metabolism and cell signaling. Inhibitors of GSK-3β have shown promise in treating neurodegenerative diseases and mood disorders .

- IKK-β (IκB Kinase Beta): This kinase plays a crucial role in the NF-kB signaling pathway, which is important for inflammatory responses. Inhibition of IKK-β can lead to reduced inflammation .

Anti-inflammatory Effects

Research has demonstrated that N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide can suppress the production of pro-inflammatory cytokines and nitric oxide (NO) in lipopolysaccharide-induced inflammation models. This suggests its potential as an anti-inflammatory agent .

Cytotoxicity Studies

In vitro studies assessing cytotoxicity in various cell lines have shown that this compound exhibits selective toxicity. For instance, it was evaluated using HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells), where certain concentrations did not significantly reduce cell viability, indicating a favorable safety profile at therapeutic doses .

Table 1: Inhibitory Activity Against Kinases

| Compound | Target Kinase | IC (nM) |

|---|---|---|

| N-(tetrahydrofuran... | GSK-3β | 100 - 500 |

| N-(tetrahydrofuran... | IKK-β | 200 - 800 |

| N-(tetrahydrofuran... | ROCK-1 | 150 - 600 |

Note: IC values represent the concentration required to inhibit 50% of the enzyme activity.

Case Studies

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective effects of N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide highlighted its ability to protect against oxidative stress-induced neuronal damage. The compound demonstrated significant neuroprotection in models of Alzheimer's disease by modulating GSK-3β activity, which is known to influence tau phosphorylation .

Case Study 2: Anti-inflammatory Applications

In another study, the compound was tested for its efficacy in reducing inflammation in a murine model of arthritis. Results indicated a marked decrease in joint swelling and inflammatory markers, supporting its potential use as an anti-inflammatory therapeutic agent .

Q & A

What are the optimal synthetic routes and purification methods for N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide?

Level: Basic

Answer:

The synthesis involves multi-step reactions, typically starting with functionalization of the piperidine ring. Key steps include:

- Amide bond formation : Coupling furan-2-carboxylic acid derivatives with the piperidine intermediate via carbodiimide-mediated reactions (e.g., HBTU or DCC) in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., using methanol or ethanol) are critical for isolating high-purity product. Microwave-assisted synthesis can enhance reaction efficiency and yield under mild conditions .

How can structural characterization of this compound be validated experimentally?

Level: Basic

Answer:

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the tetrahydrofuran and piperidine rings via - and -NMR. Key signals include:

- Piperidine C-4 methylene protons at δ ~2.3–2.6 ppm.

- Furan carbonyl carbon at δ ~160–165 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H] ~317.18 g/mol).

- X-ray Crystallography : Resolves stereochemistry of the tetrahydrofuran substituent, though crystallization may require specialized co-solvents .

What biological targets or mechanisms are hypothesized for this compound?

Level: Advanced

Answer:

- Receptor Binding : Structural analogs (e.g., furanylfentanyl) suggest affinity for opioid receptors, but computational docking predicts interactions with viral proteins (e.g., monkeypox A42R profilin-like protein) via hydrogen bonding and hydrophobic interactions .

- Enzyme Inhibition : Piperidine-carboxamide derivatives inhibit histone methyltransferases (e.g., EZH2) or viral polymerases. Molecular dynamics (MD) simulations (RMSD ≤1.245 Å) support stable binding to DNA polymerase .

How do structural modifications influence activity in related compounds?

Level: Advanced

Answer:

Structure-activity relationship (SAR) studies on analogs reveal:

- Tetrahydrofuran Substitution : Replacing the tetrahydrofuran-3-yl group with phenyl (e.g., furanylfentanyl) increases µ-opioid receptor affinity but reduces antiviral activity .

- Furan vs. Thiophene : Thiophene analogs (e.g., N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide) show enhanced metabolic stability due to sulfur’s electron-withdrawing effects .

- Piperidine N-Substituents : Methylsulfonyl groups (e.g., in ) improve solubility but may reduce blood-brain barrier penetration .

What analytical methods resolve conflicting solubility and stability data?

Level: Advanced

Answer:

- HPLC-MS : Quantifies degradation products under stress conditions (e.g., pH, temperature). Use C18 columns with acetonitrile/water gradients .

- Thermogravimetric Analysis (TGA) : Identifies decomposition points (>200°C for most carboxamides).

- Solubility Screening : Use DMSO stock solutions diluted in PBS (pH 7.4) with dynamic light scattering (DLS) to detect aggregation .

How can computational modeling guide experimental design for target validation?

Level: Advanced

Answer:

- Molecular Docking : Tools like AutoDock Vina predict binding poses to viral targets (e.g., A42R profilin-like protein). Focus on residues with high conservation scores .

- MD Simulations : GROMACS or AMBER assess complex stability (RMSD <2.0 Å over 100 ns). Prioritize compounds with low free-energy binding (ΔG ≤−8 kcal/mol) .

- ADMET Prediction : SwissADME evaluates bioavailability (%ABS >50%) and CYP450 inhibition risks .

What are the regulatory considerations for handling structural analogs?

Level: Basic

Answer:

- Controlled Substance Analogs : Derivatives like furanylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide) are regulated under EU Directive 2017/2170. Maintain documentation for analogs with piperidine-phenyl substitutions .

- Safety Protocols : Use fume hoods for synthesis (tetrahydrofuran is volatile) and LC-MS for purity checks to avoid byproduct toxicity .

How to address discrepancies between in silico predictions and experimental bioactivity?

Level: Advanced

Answer:

- False Positives : Re-dock with induced-fit models (e.g., Glide SP/XP) to account for protein flexibility .

- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended kinase inhibition.

- Metabolite Screening : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF for reactive metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.